Mukanadin C
Description
Significance of Marine Organisms as Sources of Bioactive Compounds
Marine environments, encompassing a vast and diverse range of organisms, are a prolific source of natural products with unique structural features and significant biological activities. jst.go.jpdatapdf.com These low-molecular mass compounds, produced by organisms such as sponges, fungi, and bacteria, exhibit remarkable structural diversity, which is of great interest for identifying new lead structures in the development of pharmaceuticals and agrochemicals. researchgate.net Marine sponges, in particular, are recognized as a rich reservoir of bioactive metabolites. jst.go.jp The constant evolutionary pressure in marine ecosystems, including competition for space, predation, and reproduction, has driven the development of sophisticated chemical defense mechanisms, resulting in a plethora of compounds with potent biological effects. researchgate.net These natural products have shown potential as anticancer, antimicrobial, and immunosuppressive agents, making them a focal point of drug discovery research. jst.go.jp
Overview of Marine Pyrrole (B145914) Alkaloids and their Diverse Structural Architectures
Among the vast array of marine natural products, marine pyrrole alkaloids, especially brominated pyrrole alkaloids, are a prominent and diverse family. nih.gov These compounds are frequently isolated from marine sponges, particularly those of the genus Agelas. jst.go.jpdatapdf.com A common structural feature of this family is a brominated pyrrole ring, often linked via an amide functionality to various other chemical moieties. researchgate.net This basic scaffold can be elaborated into a wide range of complex structures, from simple monomers to intricate dimeric and tricyclic systems. nih.gov The high nitrogen-to-carbon ratio in their structures is another characteristic feature that has attracted significant interest. jst.go.jp This structural diversity gives rise to a broad spectrum of biological activities, highlighting their potential in medicinal chemistry. nih.govscilit.com
Classification of the Mukanadin Family within Bromopyrrole Alkaloids
The mukanadin family represents a distinct subclass of bromopyrrole alkaloids. researchgate.net First isolated from the Okinawan marine sponge Agelas nakamurai, this family now consists of seven known members, Mukanadin A through G. datapdf.comresearchgate.net These compounds have also been isolated from other marine sponges like Didiscus oxeata and Axinella verrucosa. researchgate.net The core structure of the mukanadins features a brominated pyrrole-2-carboxamide unit connected to a nitrogen-containing heterocyclic ring system. researchgate.netresearchgate.net The family is notable for its members possessing a range of biological activities; for instance, Mukanadin C has demonstrated mild anti-proliferative activity. researchgate.netresearchgate.net
The structural variations among the mukanadin congeners (A-G) are primarily centered on the degree of bromination on the pyrrole ring and the nature of the attached heterocyclic moiety. researchgate.net
Mukanadins A, B, and C are characterized by a single bromine atom at the C-4 position of the pyrrole ring. researchgate.net In contrast, Mukanadins D, E, F, and G possess two bromine atoms, located at both the C-4 and C-5 positions. researchgate.net
Further differentiation arises from the heterocyclic part of the molecule. For example, Mukanadin A possesses a hydroxyl group at C-9, distinguishing it from related compounds like monobromodispacamide. datapdf.comresearchgate.net Mukanadin B incorporates a hydantoin (B18101) ring, a rare feature among bromopyrrole alkaloids. datapdf.com this compound is the 2-debromo analogue of a related compound, longamide. datapdf.comresearchgate.net Mukanadin G is distinguished by a complex tricyclic skeleton formed by a fused tetrahydrobenzaminoimidazole and a 2,5-dioxopyrrolidine moiety. jst.go.jpresearchgate.net
The table below summarizes the key structural distinctions between the known Mukanadin congeners.
| Compound | Bromination Pattern | Key Structural Feature |
| Mukanadin A | C-4 Monobrominated | C-9 Hydroxyl group. datapdf.comresearchgate.net |
| Mukanadin B | C-4 Monobrominated | Contains a hydantoin ring. datapdf.com |
| This compound | C-4 Monobrominated | 2-debromo analogue of longamide. datapdf.comresearchgate.net |
| Mukanadin D | C-4, C-5 Dibrominated | Dibrominated version of Mukanadin B. researchgate.net |
| Mukanadin E | C-4, C-5 Dibrominated | Data not widely available in search results. |
| Mukanadin F | C-4, C-5 Dibrominated | Dibrominated pyrrole with hydantoin ring. nih.gov |
| Mukanadin G | C-4, C-5 Dibrominated | Fused tricyclic skeleton. jst.go.jpresearchgate.net |
An optically pure form of this compound, specifically (–)-mukanadin C, has been isolated, and its absolute configuration was confirmed through single-crystal X-ray diffraction analysis. sinica.edu.twsinica.edu.tw
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-hydroxy-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-4-1-5-7(12)9-2-6(11)10(5)3-4/h1,3,6,11H,2H2,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNHKRQJEMDNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C=C(C=C2C(=O)N1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Structural Elucidation Studies of Mukanadin C
Historical Context of Mukanadin C Discovery and Initial Isolation
The discovery of this compound is rooted in the broader exploration of marine natural products. In 1999, a team of researchers, H. Uemoto, M. Tsuda, and J. Kobayashi, first reported the isolation of a new series of bromopyrrole alkaloids, which they named Mukanadins A, B, and C. nih.gov These compounds were isolated from the Okinawan marine sponge Agelas nakamurai. The initial structural determination of these novel compounds, including this compound, was accomplished through the analysis of spectroscopic data. nih.gov
Marine Sponge Bioprospecting: Specific Origins of this compound
Marine sponges are recognized as a prolific source of diverse and biologically active secondary metabolites. nih.gov The process of bioprospecting has identified several marine sponge species as producers of this compound.
The primary and most frequently cited source of this compound is the marine sponge Agelas nakamurai. nih.govresearchgate.net This species, found in various locations including the waters off Okinawa, Japan, has yielded a significant number of bromopyrrole alkaloids. nih.govresearchgate.net The repeated isolation of this compound from Agelas nakamurai underscores its importance as a characteristic metabolite of this particular sponge.
While the marine sponge genus Axinella is known to produce a complex mixture of bromopyrrole alkaloids, and fungi associated with Axinella verrucosa have been studied for their secondary metabolites, a definitive isolation of this compound from this specific species is not prominently documented in readily available scientific literature. nih.govdergipark.org.tr Similarly, sponges of the genus Didiscus are known sources of bromopyrrole alkaloids, but specific reports detailing the isolation of this compound from Didiscus oxeata are not widely available. nih.gov
In addition to Agelas nakamurai, this compound has also been isolated from the tropical marine sponge Axinella carteri. This finding indicates that the production of this compound is not exclusive to a single species of marine sponge and highlights the chemotaxonomic relationships among different sponge genera.
Application of Advanced Spectroscopic Methods for Structural Assignment
The determination of the chemical structure of this compound was achieved through the application of advanced spectroscopic techniques. High-resolution mass spectrometry was employed to establish the molecular formula of the compound. A suite of nuclear magnetic resonance (NMR) spectroscopy techniques, including proton NMR (¹H NMR), carbon-13 NMR (¹³C NMR), and two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in piecing together the connectivity of the atoms within the molecule. The spectroscopic data for this compound were found to be comparable to those of its analogue, Mukanadin B, which was also isolated from the same sponge.
Table 1: Spectroscopic Data for this compound
| Technique | Key Findings |
| Mass Spectrometry | Provided the molecular formula of this compound. |
| ¹H NMR | Revealed the number and types of protons and their neighboring environments. |
| ¹³C NMR | Indicated the number of carbon atoms and their chemical environments. |
| 2D NMR (HSQC, HMBC) | Established the connectivity between protons and carbons, confirming the overall structure. |
| Detailed ¹H and ¹³C NMR chemical shift data for this compound can be found in the primary literature, specifically in the 1999 publication by Uemoto et al. in the Journal of Natural Products. |
Methodologies for Absolute Stereochemical Analysis and Reassignment in Related Mukanadins
The determination of the absolute stereochemistry of chiral molecules is a critical aspect of natural product chemistry. For the mukanadin family of compounds, this has been an area of active investigation. While this compound itself has been isolated as a racemate, an optically pure enantiomer, (-)-mukanadin C, was successfully isolated, and its absolute configuration was unequivocally determined through single-crystal X-ray diffraction analysis. This technique provides a three-dimensional map of the molecule, allowing for the precise assignment of the spatial arrangement of its atoms.
In the broader context of the mukanadin family, stereochemical complexities have been addressed through various methodologies. For instance, the absolute stereochemistry of Mukanadin F has been reassigned through total synthesis. This approach involves the laboratory synthesis of all possible stereoisomers of the natural product, followed by a comparison of their spectroscopic and chiroptical properties with those of the isolated natural compound. Such synthetic efforts have been crucial in correcting initial stereochemical assignments and providing a deeper understanding of the structural nuances within this class of marine alkaloids.
Synthetic Strategies for Mukanadin C and Its Analogues
Total Synthesis Approaches Towards the Mukanadin Chemical Scaffold
The total synthesis of Mukanadin C and its congeners hinges on the effective construction of its core heterocyclic systems. The Mukanadin framework is characterized by a dihydropyrrolo[1,2-a]pyrazinone moiety linked to a brominated pyrrole (B145914) ring.
Construction of the Dihydropyrrolo[1,2-a]pyrazinone Core
The dihydropyrrolo[1,2-a]pyrazinone ring system is a privileged scaffold found in numerous bioactive natural products. mdpi.com Synthetic strategies to construct this core are diverse and have been extensively reviewed. mdpi.com The most prevalent approach involves fusing a pyrazinone ring onto a pre-existing pyrrole derivative. mdpi.comresearchgate.net
Key methods for constructing the dihydropyrrolo[1,2-a]pyrazinone core include:
Cyclization from 2-Monosubstituted Pyrroles : This is the most common strategy, often starting from a 1H-pyrrole-2-carboxamide. researchgate.net
Palladium-Catalyzed Cyclization : The use of palladium catalysts, such as palladium acetate (B1210297) or PdCl2(CH3CN)2, can facilitate the cyclization of N-allyl pyrrole-2-carboxamides to form the desired pyrrolo[1,2-a]pyrazine (B1600676) ring. encyclopedia.pub
Multicomponent Reactions : These reactions offer an efficient way to assemble the core structure in a single step from multiple starting materials. mdpi.com
Cascade Reactions : For more complex analogues like palau'amine, cascade reactions involving Paal–Knorr pyrrole synthesis followed by lactamization have been employed to build the core tetracyclic structure. mdpi.comencyclopedia.pub
A notable synthesis of manzacidin C, a related alkaloid, implemented a rhenium-catalyzed N-oxidation followed by acidic hydrolysis. rsc.org The attachment of the bromopyrrole moiety is often achieved through esterification under basic conditions. rsc.org
Development of Enantioselective Synthetic Methodologies
Achieving enantioselectivity is crucial due to the presence of chiral centers in this compound and its analogues. Various strategies have been developed to control the stereochemistry during the synthesis.
Organocatalysis and Lewis Acid Catalysis : These methods have proven effective in accessing manzacidins, which share structural similarities with this compound. rsc.orgnih.gov
Chiral Auxiliaries and Catalysts : The use of chiral additives like N-methylephedrine in conjunction with catalysts such as Zn(OTf)2 has enabled the enantioselective synthesis of key intermediates like propargylic alcohols with high enantiomeric excess. organic-chemistry.org
Catalytic C-H Bond Amination : This methodology has been highlighted for its ability to simplify the synthesis of alkaloids by allowing for the enantiospecific installation of tetrasubstituted carbinolamine stereocenters, which are common in manzacidins. capes.gov.br
Asymmetric Brønsted Acid Catalysis : Chiral N-triflyl phosphoramides derived from BINOL have been used for the catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines, yielding highly enantiopure 1-aminoindenes, demonstrating the power of this approach for creating chiral cyclic structures. rsc.org
Chemical Synthesis of this compound Derivatives and Related Analogues
The synthesis of derivatives and analogues of this compound is essential for exploring structure-activity relationships (SAR) and identifying compounds with improved biological profiles.
Researchers have synthesized libraries of Mukanadin B and D derivatives with structural variations at the pyrrole ring, the central linker, and the hydantoin (B18101) ring to assess their serotonergic antagonism. researchgate.net The synthesis of novel ageladine A analogs, another bromopyrrole alkaloid, has led to compounds with more potent inhibitory activity against matrix metalloproteinase (MMP)-12 than the natural product itself. mdpi.com
The synthesis of C-arylnucleoside analogues, which share some synthetic challenges with this compound derivatives, often involves multi-step strategies starting from aromatic moieties like chloroacetophenone or benzaldehyde (B42025) derivatives. mdpi.com The modular synthesis of C4-substituted tryptophan derivatives has also been reported, providing rapid access to a variety of analogues through cross-coupling reactions. uniurb.it
Advancements in Novel Synthetic Methodologies for Bromopyrrole Alkaloids
The unique structural features of bromopyrrole alkaloids have spurred the development of novel synthetic methodologies.
Recent advancements include:
Transition-Metal Catalysis : This has been a powerful tool for the synthesis of manzacidins. rsc.orgnih.gov
Late-Stage C-H Functionalization : Chemoenzymatic strategies are being developed for the selective, late-stage functionalization of C(sp3)-H bonds, which can streamline the synthesis and diversification of complex molecules like bromopyrrole alkaloids. rochester.edu
Rhodium-Catalyzed Desymmetrization : This method has been used for the enantioselective synthesis of acyclic monohydrosilanes via intermolecular dehydrogenative C-H silylation, showcasing a novel approach to creating silicon-stereogenic centers. rsc.org
Biomimetic Approaches : The synthesis of Ageladine A has been achieved using a biomimetic approach, highlighting a convergent methodology. eie.gr
A summary of key synthetic approaches for bromopyrrole alkaloids is presented below:
| Synthetic Approach | Key Features | Target Alkaloid Family |
| Organocatalysis/Lewis Acid Catalysis | Efficient access to chiral stereocenters. rsc.orgnih.gov | Manzacidins |
| Transition-Metal Catalysis | Versatile for C-C and C-N bond formation. rsc.orgnih.gov | Manzacidins |
| Catalytic C-H Bond Amination | Enantiospecific installation of carbinolamine stereocenters. capes.gov.br | Manzacidins |
| Biomimetic Synthesis | Convergent and inspired by natural biosynthetic pathways. eie.gr | Ageladine A |
| Late-Stage C-H Functionalization | Streamlines synthesis and allows for diversification. rochester.edu | General Complex Molecules |
Synergistic Integration of Chemical Synthesis and Biosynthesis for this compound Production
The integration of chemical and biological synthetic methods offers a powerful strategy to overcome the limitations of each approach individually. antheia.bio This synergy can lead to more efficient and sustainable production of complex natural products like this compound.
Chemoenzymatic Synthesis : This approach combines the selectivity of enzymes with the versatility of chemical reactions. For instance, a chemicoenzymatic synthesis has been utilized to prepare homochiral tetrahydropteridines. researchgate.net
Synthetic Biology and Metabolic Engineering : By engineering microorganisms, it is possible to produce key precursors or even the final molecule through fermentation. antheia.bio These biologically produced intermediates can then be modified using chemical synthesis to generate a diverse range of analogues. antheia.bio
Integrated Biocatalysis and Chemical Catalysis : This strategy is being explored for the production of various chemicals from renewable biomass. nih.gov The identification of the optimal intermediate molecule that can be produced biosynthetically and then converted chemically is a critical aspect of this approach. nih.gov
The development of "Macrocyclic Organo-Peptide Hybrids" (MOrPHs) exemplifies the power of integrating synthetic and biosynthetic tools, where ribosomally produced peptides are cyclized using non-peptidic linkers. rochester.edu This approach could potentially be adapted for the production of this compound and its analogues.
Investigation of Biological Activities and Cellular Mechanisms of Mukanadin C
Anti-proliferative Activity Profiling in Eukaryotic Cell Lines
Research into the biological effects of Mukanadin C has revealed its potential as an anti-proliferative agent. Specifically, studies have documented its activity against lymphoma cell lines.
Exploration of Molecular Mechanisms Underlying Anti-proliferative Effects in Lymphoma Cells
This compound has been shown to exhibit mild anti-proliferative activity against mouse lymphoma cells. researchgate.netresearchgate.net One study specifically mentions the testing of (-)-mukanadin C against the L5178Y mouse lymphoma cell line. uni-duesseldorf.de However, the currently available scientific literature does not provide detailed quantitative data, such as IC50 values, for this activity. The term "mild" suggests a moderate level of inhibition.
Further research is required to fully elucidate the molecular mechanisms through which this compound exerts its anti-proliferative effects on lymphoma cells. Key areas for future investigation would include whether the compound induces apoptosis (programmed cell death) or causes cell cycle arrest at specific checkpoints, which are common mechanisms for anti-cancer agents. haematologica.orgnih.govnih.govmdpi.comrjsocmed.com
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| This compound | Mouse Lymphoma | Mild anti-proliferative activity | researchgate.netresearchgate.net |
| (-)-Mukanadin C | Mouse Lymphoma (L5178Y) | Tested for cytotoxicity | uni-duesseldorf.de |
Enzymatic Inhibition Studies and Target Identification
Beyond its anti-proliferative effects, this compound has been investigated for its ability to inhibit specific enzymes, which is a crucial step in identifying its molecular targets. A review of kinase inhibitor studies identified (-)-mukanadin C as a moderate inhibitor of Glycogen Synthase Kinase-3 (GSK-3), Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and Casein Kinase 1 (CK-1). nih.govmdpi-res.com The reported IC50 values for a sample set that included (-)-mukanadin C were in the range of 0.6 to 6.4 μM. nih.govmdpi-res.com
| Compound | Enzyme Target | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| (-)-Mukanadin C | GSK-3, DYRK1A, CK-1 | 0.6 - 6.4 µM (as part of a sample set) | nih.govmdpi-res.com |
Hypothesis and Research into Phospholipase C-γ Inhibition
Phospholipase C (PLC) enzymes are critical components of cellular signaling pathways, and their dysregulation is implicated in various diseases. researchgate.net The gamma (γ) isoforms, PLC-γ1 and PLC-γ2, are particularly important in mediating signals from receptor tyrosine kinases and immunoreceptors, influencing processes like cell proliferation, migration, and differentiation. Given their role in cellular growth pathways, PLC enzymes represent a rational, hypothetical target for anti-proliferative compounds. However, based on a review of the available scientific literature, there are currently no published studies that specifically investigate or demonstrate the inhibition of Phospholipase C-γ by this compound. This remains an area for potential future research.
Comparative Analysis of Bioactivities Across the Mukanadin Family
The biological activities of this compound can be contextualized by comparing them with other members of the mukanadin family. Different mukanadins exhibit distinct and sometimes contrasting bioactivities.
Modulation of Serotonergic Signaling by Mukanadin B Derivatives
In contrast to the anti-proliferative and enzyme-inhibiting activities of this compound, research on Mukanadin B has focused on its effects on the nervous system. Derivatives of Mukanadin B have been shown to modulate serotonergic signaling. researchgate.net Specifically, 9-hydroxy and 9-methoxy mukanadin B analogues were found to elicit moderate antagonism of serotonergic signaling in primary rat neurons. researchgate.net Interestingly, these same Mukanadin B analogues showed no significant cytotoxicity against PC12, HeLa, or L5178y cells at a concentration of 30 μM, suggesting a different biological activity profile compared to this compound. researchgate.netresearchgate.net
Antifungal Activities of Mukanadin G
Mukanadin G has demonstrated notable antifungal properties. It has been reported to have moderate activity against the human pathogenic yeasts Candida albicans and Cryptococcus neoformans. researchgate.netresearchgate.net This highlights another distinct therapeutic potential within the mukanadin family, targeting infectious diseases rather than cancer.
| Compound | Organism | Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| Mukanadin G | Candida albicans | Moderate antifungal | 32.9 | researchgate.netresearchgate.net |
| Cryptococcus neoformans | Moderate antifungal | 16.5 | researchgate.netresearchgate.net |
Anti-protozoal Activity Spectrum of Mukanadin A
Mukanadin A, a related bromopyrrole alkaloid, has demonstrated notable anti-protozoal activity. researchgate.net Research has shown that Mukanadin A exhibits moderate activity against Trypanosoma brucei rhodesiense, the parasite responsible for causing acute human African trypanosomiasis, also known as sleeping sickness. researchgate.netnih.gov
Histamine (B1213489) Signaling Pathway Investigations Related to Mukanadin A
Investigations into the effects of Mukanadin A on cellular signaling pathways have revealed a mild inhibitory effect on histamine signaling. researchgate.net This finding suggests that Mukanadin A may interact with components of the histamine signaling cascade, although the precise molecular targets and mechanisms of this inhibition require further elucidation.
Chemical Defense Mechanisms and Ecological Roles of Mukanadin D
Mukanadin D, another member of the mukanadin family, is believed to play a role in the chemical defense systems of the marine sponges from which it is isolated. researchgate.netarchive.orgepdf.pub It has been identified as a potent deterrent against fish feeding. researchgate.net This suggests that sponges produce Mukanadin D as a protective measure against predation by fish. researchgate.netarchive.orgepdf.pub The compound has been isolated from the Jamaican sponge Didiscus oleata. archive.orgepdf.pubarchive.org
Structure Activity Relationship Sar Studies of Mukanadin C and Its Derivatives
Systematic Chemical Modification of the Mukanadin C Scaffold
The pyrrole (B145914) ring is a key pharmacophoric element in the mukanadin family. Variations in the degree and position of halogenation, as well as the introduction of other substituents, can profoundly impact biological activity. For instance, in a study of mukanadin B and D derivatives as antagonists of 5-HT₁A signaling, modification of the pyrrole ring was found to be a well-tolerated strategy for enhancing serotonergic inhibition.
The degree of bromination on the pyrrole fragment is a natural point of variation within the mukanadin family. This compound features a monobrominated pyrrole at C-4, whereas other members like mukanadin D, E, F, and G possess bromine atoms at both C-4 and C-5. The antibacterial activity of related bromopyrrole alkaloids, such as pseudoceratidine analogues, has been shown to be critically dependent on di-halogenation of the pyrrole ring, with bromine being preferable to chlorine. This suggests that the number and nature of halogen substituents are crucial determinants of bioactivity.
The following table summarizes the inhibitory activity of some Mukanadin analogues with modifications on the pyrrole ring against 5-HT₁A signaling, illustrating the impact of these changes.
| Compound | Pyrrole Ring Modification | % Inhibition of 5-HT₁A Signaling |
| Mukanadin B | 4-bromo | Significant |
| Mukanadin F | 4,5-dibromo | Significant |
| Analogue 1 | 4,5-dichloro | ~50% |
| Analogue 2 | 4-bromo-5-iodo | ~60% |
| Analogue 3 | 4-bromo-5-methyl | ~40% |
This table is illustrative and based on findings for related Mukanadin compounds. The precise inhibitory percentages for this compound derivatives would require specific experimental data.
The linker region connecting the pyrrole moiety to the terminal functional group also plays a significant role in the pharmacological profile of mukanadin derivatives. This compound is distinguished by a cyclic tether in its linker. In contrast, other mukanadins like B, D, and F possess linear linkers.
Studies on mukanadin B and D analogues have indicated that modifications to this linker can lead to a significant reduction in activity. For example, saturation of the linker region in these linear analogues resulted in a notable decrease in serotonergic inhibition. This finding underscores the importance of the linker's rigidity and conformation for optimal interaction with the biological target. The cyclic nature of the linker in this compound likely imposes a specific conformational constraint that is critical for its biological function.
| Compound Type | Linker Modification | Impact on Bioactivity |
| This compound | Cyclic Tether | Confers specific conformation |
| Mukanadin B/D Analogue | Saturation of Linear Linker | Significant reduction in activity |
This table illustrates the general impact of linker modifications on the bioactivity of Mukanadin analogues.
The terminal functional group is another key area for structural modification in the mukanadin scaffold. This compound terminates in a hydroxyl group. Other family members feature different functionalities, such as a hydantoin (B18101) ring (mukanadin B, D, F), a creatinine (B1669602) ring (mukanadin A), or a guanidine (B92328) group (mukanadin E, G).
Research on mukanadin B and D derivatives, which possess a terminal hydantoin ring, has explored the impact of replacing this moiety. Swapping the hydantoin ring for a triazole moiety did not lead to a conclusive improvement in inhibitory activity against 5-HT₁A signaling. This suggests that while the terminal group is important, its replacement with other functionalities may not always enhance activity and is dependent on the specific biological target. The terminal hydroxyl group of this compound is a key feature that differentiates its pharmacological profile from other members of the mukanadin family.
| Mukanadin Analogue | Terminal Functionality | Bioactivity Observation |
| Mukanadin B/D | Hydantoin Ring | Active |
| Mukanadin B/D Analogue | Triazole Moiety | No conclusive improvement |
| This compound | Hydroxyl Group | Defines its unique profile |
This table highlights the influence of terminal functional groups on the bioactivity of Mukanadin analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models are instrumental in predicting the activity of novel compounds and guiding the design of more potent analogues. nih.gov
While specific QSAR models for this compound are not yet prevalent in the literature, studies on related bromopyrrole alkaloids have demonstrated the utility of this approach. For instance, a QSAR analysis was performed on a set of 14 bromopyrrole alkaloids to model their antimalarial activity. This study utilized descriptors derived from Density Functional Theory (DFT), including thermodynamic and electronic properties. The resulting model showed a strong correlation between the calculated descriptors (such as entropy, dipole moment, and HOMO energy) and the observed antimalarial activity, with a high correlation coefficient (r² = 0.97).
The development of a robust QSAR model for this compound analogues would require a dataset of compounds with experimentally determined biological activities. The model would take the form of a mathematical equation:
Biological Activity = f (Physicochemical and/or Structural Properties) + error
The descriptors in such a model for this compound could include:
Topological descriptors: Molecular connectivity indices, shape indices.
Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Hydrophobic descriptors: LogP (partition coefficient).
Steric descriptors: Molar refractivity, van der Waals volume.
By identifying the key descriptors that influence the bioactivity of this compound derivatives, a predictive QSAR model could be developed to accelerate the discovery of new analogues with enhanced pharmacological properties.
Computational Chemistry Approaches in this compound SAR Analysis
Computational chemistry offers a powerful toolkit for investigating the SAR of this compound at the molecular level. Techniques such as molecular docking and pharmacophore modeling can provide valuable insights into the interactions between this compound analogues and their biological targets, thereby guiding the rational design of new compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound, molecular docking could be employed to study its interaction with potential protein targets. By visualizing the binding mode, researchers can understand how different functional groups on the this compound scaffold contribute to binding. For example, docking studies could reveal the importance of the bromine atoms on the pyrrole ring for forming halogen bonds with the receptor, or the role of the terminal hydroxyl group in establishing hydrogen bonds.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active this compound analogues, a pharmacophore model could be generated to identify the key features responsible for their activity. These features might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Such a model can then be used to virtually screen large compound libraries to identify novel scaffolds that match the pharmacophore and are therefore likely to be active.
While specific computational studies on this compound are not widely reported, the application of these methods to other marine natural products and receptor systems, such as serotonin (B10506) receptors, has been successful in elucidating SAR and identifying new lead compounds. The integration of these computational approaches with experimental synthesis and biological testing will be crucial for the effective exploration of the SAR of this compound and the development of new therapeutic agents.
Analytical and Methodological Advancements in Mukanadin C Research
High-Resolution Spectroscopic Techniques for Structural Characterization
The precise elucidation of the chemical structure of Mukanadin C has been achieved through a combination of high-resolution spectroscopic methods, each providing unique and complementary information.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the complex structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been employed to assemble its molecular framework.
Initial structural insights are typically gained from 1D NMR experiments, specifically ¹H and ¹³C NMR. The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. researchgate.net For this compound, these spectra are compared with those of known related compounds, such as mukanadin B and longamide, to identify characteristic signals and functional groups. researchgate.net
To establish the precise connectivity of atoms, advanced 2D NMR experiments are indispensable. These techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide through-bond correlation data.
COSY experiments are used to identify protons that are coupled to each other, typically on adjacent carbon atoms. This helps in piecing together fragments of the molecule.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms. columbia.edu
The comprehensive analysis of these advanced NMR datasets allows for the complete and unambiguous assignment of the planar structure of this compound.
Table 1: Representative NMR Spectroscopic Data for this compound Analogs
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | 7.17 (d, J=1.5 Hz) | - |
| 4 | 6.85 (d, J=1.5 Hz) | - |
| ... | ... | ... |
Note: This table is illustrative and based on reported data for this compound and its analogs. Specific values can vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.gov For this compound, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) has been utilized to establish its molecular formula as C₇H₇O₂N₂Br. datapdf.com This technique measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with a high degree of precision, allowing for the calculation of a unique elemental composition. The experimentally determined mass is then compared to the theoretical mass for the proposed formula, with a small deviation (measured in millimass units, mmu) indicating a correct assignment. datapdf.com
Electrospray ionization (ESI) mass spectrometry has also been employed to analyze the fragmentation patterns of this compound, providing further structural confirmation. researchgate.net
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Deviation (mmu) | Molecular Formula |
|---|---|---|---|---|
| [M+H]⁺ | 230.9769 | 230.9754 | -1.5 | C₇H₇O₂N₂Br |
Chromatographic Separation Techniques for Isolation and Purification
The isolation of this compound from its natural source, the marine sponge Agelas nakamurai, requires sophisticated separation techniques to separate it from a complex mixture of other secondary metabolites.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is the primary technique used for the purification of this compound and its analogs. nih.gov Reversed-phase HPLC, utilizing a C18 stationary phase, is commonly employed.
The separation is achieved by passing the crude or partially purified extract through the HPLC column and eluting with a solvent system, typically a gradient of methanol (B129727) or acetonitrile (B52724) in water. datapdf.comnih.gov A trifluoroacetic acid (TFA) modifier is often added to the mobile phase to improve peak shape and resolution. The elution of compounds is monitored using a UV detector, typically at a wavelength around 260 nm. datapdf.com By collecting the fractions corresponding to the desired peaks, pure this compound can be obtained.
Table 3: Exemplary HPLC Conditions for the Purification of Mukanadin Analogs
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Develosil-HG-5 (C18) | Pursuit XRs 5 C18 |
| Mobile Phase | MeOH-H₂O-CF₃CO₂H (20:80:0.1) | Acetonitrile-Water (70:30) |
| Flow Rate | 3.0 mL/min | 2.0 mL/min |
| Detection | UV at 260 nm | PDA at 210 nm |
Note: These conditions are based on published methods for Mukanadin A and compounds from Agelas nakamurai, respectively, and are representative of the methodologies used for this compound. datapdf.comnih.gov
Research Methodologies for Biological Activity Screening
To explore the therapeutic potential of this compound, various in vitro assays are conducted to screen for its biological activities. The primary activities investigated for bromopyrrole alkaloids are antimicrobial and cytotoxic effects.
For antimicrobial screening, the broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi. researchgate.net In this assay, serial dilutions of this compound are incubated with a standardized suspension of microorganisms in a multi-well plate. The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth after a specific incubation period.
Cytotoxicity screening is performed to assess the compound's ability to kill or inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.gov Cancer cell lines are treated with various concentrations of this compound. The MTT reagent is then added, which is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated. For instance, the related compound nemoechine H has shown cytotoxic activity against human leukemia (K562) and human liver (L-02) cell lines with IC₅₀ values of 6.1 and 12.3 µM, respectively. nih.gov
In Vitro Cell-Based Assays for Mechanistic Investigations
While comprehensive mechanistic studies specifically focused on this compound are still emerging, the broader family of mukanadin alkaloids has been investigated using various in vitro cell-based assays to probe their biological effects. For instance, derivatives of Mukanadin B have been assessed for their impact on serotonergic signaling by measuring inositol (B14025) monophosphate (IP1) accumulation in transfected Cos-7 cells. researchgate.net This type of assay is crucial for understanding how a compound interacts with specific cellular signaling pathways.
In the context of this compound, cell-based assays are critical for moving beyond preliminary activity screenings, such as general cytotoxicity, to more nuanced mechanistic investigations. Future research will likely employ a panel of assays to explore its effects on cellular processes.
Table 1: Potential In Vitro Cell-Based Assays for this compound Research
| Assay Type | Purpose | Example Application for this compound |
|---|---|---|
| Cell Viability/Proliferation Assays (e.g., MTT, WST-1) | To determine the cytotoxic or cytostatic effects on various cell lines. | Initial screening against cancer cell lines to identify potential anti-proliferative activity. |
| Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) | To investigate if the compound induces programmed cell death. | Determining if observed cytotoxicity is due to the induction of apoptosis. |
| Cell Cycle Analysis (e.g., Flow cytometry with propidium (B1200493) iodide) | To assess the effect of the compound on cell cycle progression. | Identifying if this compound causes cell cycle arrest at specific phases (e.g., G1, S, G2/M). |
| Reporter Gene Assays | To measure the activity of specific signaling pathways (e.g., NF-κB, Wnt). | Investigating the modulation of inflammatory or developmental pathways by this compound. |
| Anthelmintic Motility Assays | To evaluate the effect on the motility of nematodes. | this compound has been tested for in vitro anthelmintic activity against Haemonchus contortus and Caenorhabditis elegans. researcher.liferesearchgate.netsciprofiles.comsciprofiles.com |
Enzyme Activity Assays for Target Identification
A more direct approach to identifying the molecular targets of a bioactive compound involves enzyme activity assays. These biochemical assays measure the effect of the compound on the catalytic activity of specific enzymes. Research has shown that (–)-mukanadin C is a moderate inhibitor of several protein kinases. mdpi-res.commdpi.com Specifically, it has been identified as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and Casein Kinase 1 (CK-1). mdpi-res.commdpi.com These kinases are involved in a multitude of cellular processes, and their inhibition could explain a range of biological effects.
The identification of these kinase targets provides a significant lead for understanding the mechanism of action of this compound and for its potential development in therapeutic areas where these kinases are implicated.
Table 2: Observed Enzyme Inhibition by (–)-Mukanadin C
| Enzyme Target | IC₅₀ (µM) | Biological Relevance of Target | Reference |
|---|---|---|---|
| Glycogen Synthase Kinase-3 (GSK-3) | 0.6 - 6.4 | Involved in metabolism, cell signaling, and neurodegenerative diseases. | mdpi-res.commdpi.com |
| Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) | 0.6 - 6.4 | Implicated in neurodevelopment and certain cancers. | mdpi-res.commdpi.com |
| Casein Kinase 1 (CK-1) | 0.6 - 6.4 | Plays a role in cell cycle, circadian rhythms, and Wnt signaling. | mdpi-res.commdpi.com |
Integration of "Omics" Technologies (e.g., Metabolomics, Proteomics) in this compound Research
The comprehensive evaluation of a natural product's biological impact in the post-genomic era is greatly enhanced by the integration of "omics" technologies. While specific metabolomics and proteomics studies dedicated to this compound have not yet been published, these technologies represent a frontier in understanding its cellular effects on a global scale.
Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, could reveal how this compound perturbs metabolic pathways. By comparing the metabolic profiles of cells treated with this compound to untreated controls, researchers could identify key metabolic nodes and pathways affected by the compound. This approach can provide insights into the compound's mechanism of action and potential off-target effects.
Proteomics , the large-scale analysis of proteins, offers another layer of mechanistic insight. Techniques such as thermal proteome profiling can be used to identify direct protein targets of a compound by observing changes in protein thermal stability upon binding. sciprofiles.com Furthermore, quantitative proteomics can map the changes in protein expression that occur in response to this compound treatment, revealing the downstream signaling pathways and cellular processes that are modulated. This can help in building a comprehensive picture of the cellular response to the compound.
The application of these "omics" technologies will be invaluable in moving forward with this compound research, providing a systems-level understanding of its biological activity and paving the way for more targeted and informed investigations.
Future Research Directions and Translational Perspectives for Mukanadin C
Exploration of Uncharacterized Biosynthetic Enzymes and Pathways
The biosynthesis of pyrrole-imidazole alkaloids (PIAs), the class to which Mukanadin C belongs, is a complex process that is not yet fully understood. agarwallab.com These compounds are exclusively found in marine sponges, particularly from the families Agelasidae, Axinellidae, Dyctionellidae, and Hymeniacidonidae. nih.govbeilstein-journals.org It is hypothesized that the biosynthetic pathways originate from fundamental amino acid precursors, such as lysine (B10760008), which are converted into key intermediates like oroidin (B1234803). nih.govawi.denih.gov Oroidin is considered a foundational building block that is further elaborated into the vast array of more complex PIAs. nih.gov
However, a significant knowledge gap persists regarding the specific enzymes and genetic machinery responsible for constructing these intricate molecules within the sponge holobiont (the sponge and its associated symbiotic microorganisms). agarwallab.com Multiomic profiling has begun to shed light on this area, identifying the nonproteinogenic amino acid homoarginine as a critical branch point that connects primary lysine metabolism to the production of PIAs. agarwallab.com This discovery underscores that the pathway is distinct from well-known natural product biosynthetic schemes and presents a compelling target for future research.
Future investigations should focus on:
Genomic Interrogation: Sequencing the genomes and transcriptomes of PIA-producing sponges and their symbionts to identify candidate gene clusters encoding the biosynthetic enzymes. agarwallab.com
Enzyme Characterization: Heterologous expression and functional characterization of candidate enzymes to confirm their roles in the this compound pathway. This includes oxidases, transferases, and other modifying enzymes that create the final structure.
Metabolomic Mining: Utilizing advanced mass spectrometry and metabolomic techniques to detect and identify further biosynthetic intermediates, providing a roadmap of the pathway's steps. agarwallab.com
Elucidating the complete biosynthetic pathway will not only solve a fundamental biological question but also open the door to metabolic engineering and synthetic biology approaches for the sustainable production of this compound and novel analogues. psu.edu
Rational Design and Synthesis of this compound Analogues with Enhanced Bioactivity
The chemical scaffold of this compound provides a valuable template for the rational design of new therapeutic agents. researchgate.net By systematically modifying its structure, researchers can explore structure-activity relationships (SAR) to develop analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govfrontiersin.org
Research into related bromopyrrole alkaloids has demonstrated the viability of this approach. For instance, synthetic derivatives of Mukanadin B have been created to probe their effects on serotonergic signaling. researchgate.netresearchgate.net Similarly, the design and synthesis of other novel pyrrole (B145914) alkaloid analogues have yielded compounds with significant antifungal activities. researchgate.net The core strategy involves creating a library of related compounds by making targeted chemical changes and then evaluating their biological effects. nih.gov
Future efforts in this domain should include:
Target-Oriented Synthesis: Designing analogues based on the known cellular targets of this compound, such as the protein kinases GSK-3, DYRK1A, and CK1. mdpi-res.com Computational docking studies can predict which modifications might enhance binding to the active sites of these enzymes. nih.gov
Combinatorial Chemistry: Employing combinatorial synthesis techniques to rapidly generate a diverse library of this compound derivatives with modifications at various positions.
SAR and QSAR Studies: Conducting thorough SAR analyses to understand how specific functional groups influence biological activity. nih.govpensoft.net Developing Quantitative Structure-Activity Relationship (QSAR) models can further refine the design process for creating more potent and selective inhibitors. frontiersin.org
This iterative cycle of design, synthesis, and biological evaluation is crucial for optimizing the therapeutic profile of this compound and translating it from a natural product lead into a clinical candidate. nih.gov
Development of Innovative and Sustainable Synthetic Routes to Complex this compound Derivatives
The limited availability of this compound from its natural source necessitates the development of efficient and scalable total synthesis methods. While the total synthesis of many complex natural products has been achieved, mit.edursc.orgrsc.org a key future direction is the integration of green and sustainable chemistry principles into these routes. chemistryjournals.netresearchgate.net
Innovations in synthetic methodology can provide more efficient and environmentally benign ways to construct the core structure of this compound and its derivatives. For example, strategies like palladium-catalyzed C–H activation, potentially accelerated by microwave irradiation, offer novel ways to form key carbon-carbon bonds found in related complex molecules. rsc.org The goal is to move beyond traditional methods that often rely on hazardous reagents and solvents. chemistryjournals.net
Future research should prioritize:
Green Chemistry Principles: Applying the 12 principles of green chemistry, such as using renewable feedstocks, employing atom-economical reactions, and utilizing safer solvents like water or deep eutectic solvents. chemistryjournals.net
Catalytic Methods: Developing novel catalytic systems, including biocatalysis and earth-abundant metal catalysis, to replace stoichiometric reagents, thereby reducing waste and improving efficiency. innovationnewsnetwork.comrsc.org
Flow Chemistry: Exploring the use of continuous flow reactors for the synthesis of this compound derivatives. Flow chemistry can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. chemistryjournals.net
Convergent Synthesis: Designing synthetic routes that are convergent, allowing for the late-stage introduction of diversity to create a wide range of analogues from a common intermediate. mdpi.com
By focusing on sustainability, chemists can develop synthetic pathways that are not only scientifically elegant but also economically viable and environmentally responsible, which is critical for the long-term development of any pharmaceutical agent. innovationnewsnetwork.comrsc.org
Advanced Mechanistic Studies on Novel Cellular Targets and Signaling Pathways of this compound
Understanding precisely how this compound exerts its biological effects at the molecular level is paramount for its development as a therapeutic agent. Initial studies have revealed that related bromopyrrole alkaloids are potent inhibitors of several protein kinases, including cyclin-dependent kinases (CDKs), Glycogen Synthase Kinase-3 beta (GSK-3β), and Casein Kinase 1 (CK1). nih.govmdpi.com The related compound hymenialdisine (B1662288), for example, competes with ATP for binding to these kinases. nih.gov Given that (-)-Mukanadin C has also been identified as an inhibitor of GSK-3, DYRK1A, and CK1, these kinases represent primary targets for deeper mechanistic investigation. mdpi-res.com
GSK-3 is a particularly intriguing target as it is a key regulator in a multitude of cellular signaling pathways, including the Wnt/β-catenin and Hedgehog pathways. nih.govabcam.cnoncotarget.com Dysregulation of GSK-3 activity is implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease and certain cancers. nih.govoncotarget.commdpi.com For instance, inhibition of GSK-3 and CDK5 by hymenialdisine has been shown to prevent the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. nih.gov
Future mechanistic studies should aim to:
Confirm Target Engagement: Utilize biochemical and cellular assays to confirm the direct binding and inhibition of GSK-3, DYRK1A, and CK1 by this compound and its analogues.
Elucidate Downstream Signaling: Investigate the downstream consequences of kinase inhibition. This includes analyzing changes in the phosphorylation status of key substrate proteins (e.g., β-catenin, tau) and measuring resulting changes in gene expression and cellular behavior (e.g., cell cycle arrest, apoptosis). nih.govabcam.cnmdpi-res.com
Identify Novel Targets: Employ unbiased screening approaches, such as chemical proteomics, to identify other potential cellular targets of this compound, which could reveal novel mechanisms of action.
In Vivo Model Validation: Test the most promising this compound analogues in relevant animal models of disease (e.g., neurodegeneration, cancer) to validate the therapeutic hypothesis and link target inhibition to a physiological outcome. nih.govmdpi.com
A thorough understanding of the cellular targets and signaling pathways modulated by this compound will be essential for identifying the most relevant disease indications and for predicting potential on-target and off-target effects. nih.gov
Q & A
Basic Research Questions
Q. How can researchers design reproducible experiments for synthesizing and characterizing Mukanadin C?
- Methodological Answer :
- Synthesis Protocols : Use standardized reaction conditions (e.g., solvent purity, temperature gradients) and validate yields via HPLC or NMR. Include step-by-step reproducibility checks, such as intermediate characterization (e.g., FTIR for functional groups).
- Characterization : Employ a multi-technique approach (e.g., X-ray crystallography for structural elucidation, mass spectrometry for molecular weight confirmation). For purity, combine elemental analysis with chromatographic methods (TLC/HPLC).
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail procedures in the main text or supplementary materials, ensuring raw data (e.g., NMR spectra) are archived .
Q. What frameworks are recommended for formulating hypothesis-driven research questions about this compound’s bioactivity?
- Methodological Answer :
- Use the PICO framework (Population, Intervention, Comparison, Outcome) to define scope. Example: "Does this compound (Intervention) inhibit enzyme X (Outcome) in vitro (Population) compared to inhibitor Y (Comparison)?"
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For instance, prioritize assays with measurable endpoints (e.g., IC50 values) over exploratory screens .
II. Advanced Research Questions
Q. How should researchers resolve contradictions in bioactivity data for this compound across studies?
- Methodological Answer :
- Identify Principal Contradictions : Use a dialectical analysis (per Principal Contradiction theory) to determine if discrepancies stem from methodological variability (e.g., cell line differences) or fundamental compound behavior .
- Meta-Analysis : Aggregate datasets from multiple studies, applying statistical tools (e.g., random-effects models) to account for heterogeneity. Validate using sensitivity analysis to isolate confounding variables .
- Experimental Reconciliation : Replicate conflicting experiments under controlled conditions, documenting all parameters (e.g., buffer pH, incubation time) to isolate causative factors .
Q. What strategies ensure robustness when integrating multi-omics data to study this compound’s mechanism of action?
- Methodological Answer :
- Data Triangulation : Combine transcriptomic, proteomic, and metabolomic datasets using platforms like KNIME or Galaxy. Validate cross-platform consistency via pathway enrichment analysis (e.g., KEGG, Reactome).
- Contradiction Handling : Apply constructive falsification (per IDA reliability criteria) to flag outliers. For example, use machine learning (e.g., random forests) to identify data artifacts versus biologically significant anomalies .
- Reporting Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition and metadata annotation .
III. Analytical and Validation Methodologies
Q. How can researchers optimize analytical workflows to quantify this compound in complex matrices (e.g., serum, tissue)?
- Methodological Answer :
- Method Development : Use a tiered validation approach:
| Parameter | Technique | Acceptance Criteria |
|---|---|---|
| Sensitivity | LC-MS/MS (MRM mode) | LOD ≤ 0.1 ng/mL |
| Specificity | Matrix-matched calibration | No interference at retention time |
| Precision | Intra-/inter-day replicates | RSD < 15% |
- Cross-Validation : Compare results with orthogonal methods (e.g., ELISA for protein binding assays) .
Q. What criteria should guide the selection of in vitro vs. in vivo models for this compound toxicity studies?
- Methodological Answer :
- Feasibility Assessment : Use 3R principles (Replacement, Reduction, Refinement) to prioritize in vitro models (e.g., organoids) for preliminary screens.
- Translational Relevance : For in vivo studies, select species with metabolic pathways analogous to humans (e.g., murine CYP450 isoforms). Document ethical approvals and housing conditions per ARRIVE guidelines .
IV. Data Interpretation and Reporting
Q. How should contradictory findings in this compound’s pharmacokinetic (PK) profiles be addressed in publications?
- Methodological Answer :
- Contextual Analysis : Differentiate between technical variability (e.g., sampling time errors) and biological variability (e.g., polymorphism-driven metabolism). Use Bland-Altman plots to visualize discrepancies .
- Transparent Reporting : Disclose all raw data and computational scripts in supplementary materials. Reference prior studies explicitly, highlighting methodological divergences (e.g., dosing regimens) .
Q. What structured approaches enhance the rigor of literature reviews on this compound’s therapeutic potential?
- Methodological Answer :
- Systematic Review Protocols : Follow PRISMA guidelines for search strategy (e.g., PubMed/MEDLINE keywords: "this compound" AND "antiviral"), inclusion/exclusion criteria, and risk-of-bias assessment (e.g., ROB-2 tool) .
- Critical Synthesis : Use concept-mapping tools (e.g., VOSviewer) to visualize research gaps, such as understudied mechanisms (e.g., immunomodulatory effects) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
